molecular formula C13H12F3N5O3 B2536727 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 2034351-47-6

2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2536727
CAS No.: 2034351-47-6
M. Wt: 343.266
InChI Key: DYMLFENZWULCCT-UHFFFAOYSA-N
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Description

2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a pyridazinone derivative with a structurally complex substituent at position 6. The pyridazinone core is substituted at position 2 with a methyl group and at position 6 with a pyrrolidine-carbonyl moiety linked to a 5-(trifluoromethyl)-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole ring is a pharmacophoric feature known for its hydrogen-bonding capacity and metabolic resistance, making this compound relevant in medicinal chemistry for applications such as kinase inhibition or antimicrobial activity.

Properties

IUPAC Name

2-methyl-6-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O3/c1-20-9(22)3-2-8(18-20)11(23)21-5-4-7(6-21)10-17-12(24-19-10)13(14,15)16/h2-3,7H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMLFENZWULCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-(Trifluoromethyl)-1,2,4-Oxadiazole

Trifluoromethyl-substituted 1,2,4-oxadiazoles are typically prepared via cyclization of amidoximes with trifluoroacetic anhydride (TFAA). The reaction proceeds through an acylated intermediate, which undergoes intramolecular nucleophilic attack to form the oxadiazole ring. This method ensures regioselectivity, as demonstrated in antiviral agent syntheses where trifluoromethyl groups enhance metabolic stability.

Pyrrolidine Functionalization

Coupling of Pyridazinone and Pyrrolidine-Oxadiazole Fragments

The final step involves conjugating the pyridazinone core with the pyrrolidine-oxadiazole subunit via an amide bond.

Activation of the Pyridazinone Carboxylic Acid

The 6-position of the pyridazinone is functionalized as a carboxylic acid, which is activated for amide coupling. 1,1′-Carbonyldiimidazole (CDI) is a preferred activating agent due to its mild conditions and compatibility with sensitive functional groups. For instance, CDI-mediated activation of carboxylic acids followed by reaction with amines yields carboxamides in high purity.

Amide Bond Formation

The activated pyridazinone reacts with the pyrrolidine-oxadiazole amine to form the target compound. This reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. Monitoring via LC-MS ensures completion, and purification by column chromatography (e.g., silica gel with dichloromethane/methanol gradients) isolates the product.

Optimization and Analytical Validation

Reaction Condition Optimization

  • Temperature : Pyridazinone coupling reactions proceed optimally at 0–25°C to prevent epimerization or decomposition.
  • Catalysts : Copper(I) iodide enhances heterocycle-forming reactions, as evidenced in pyrrolidine syntheses.
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.

Characterization Data

  • ¹H NMR : Diagnostic signals include the pyridazinone C3-H (δ 6.7–7.1 ppm), pyrrolidine N-CH₃ (δ 2.7–3.0 ppm), and trifluoromethyl groups (singlet near δ 4.1 ppm).
  • ESI-MS : Molecular ion peaks confirm the target mass (calculated for C₁₄H₁₃F₃N₄O₃: 350.09 g/mol).

Alternative Synthetic Routes and Challenges

One-Pot Strategies

Integrating oxadiazole formation and pyrrolidine functionalization in a single pot could streamline synthesis. For example, in situ generation of amidoximes from nitriles, followed by TFAA-mediated cyclization, may reduce purification steps.

Stereochemical Considerations

The pyrrolidine’s 3-position chirality necessitates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) could control stereochemistry.

Stability Issues

Trifluoromethyl oxadiazoles are prone to hydrolytic degradation under acidic conditions. Storage at −20°C in anhydrous solvents mitigates decomposition.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole rings have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The introduction of the trifluoromethyl group is believed to enhance lipophilicity, improving membrane penetration.

Anticancer Potential

Research indicates that pyridazine derivatives can exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cells. Computational docking studies suggest that such compounds may interact effectively with target proteins involved in cancer progression .

Anti-inflammatory Effects

Oxadiazole-containing compounds have been studied for their anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

  • Antimicrobial Efficacy : A study published in 2024 evaluated a series of oxadiazole derivatives for their antimicrobial activity using disc diffusion methods. The results indicated that compounds similar to 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine) showed promising results against both Gram-positive and Gram-negative bacteria .
  • Computational Studies : Molecular docking simulations conducted on related compounds demonstrated favorable interactions with key biological targets involved in cancer pathways. These findings suggest a potential for further development into anticancer therapeutics .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects of similar compounds revealed significant reductions in inflammatory markers, supporting their potential use in managing inflammatory diseases .

Mechanism of Action

The mechanism by which "2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one" exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, while the oxadiazole ring can engage in hydrogen bonding and other non-covalent interactions. These interactions modulate the activity of specific biological pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Key Compounds:

Target Compound : 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one

5-Chloro-6-Phenyl-2-Substituted Pyridazin-3(2H)-ones (3a-3h) : Synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with various halides (e.g., benzyl, allyl, or propargyl groups) using potassium carbonate in acetone .

Compound Substituents (Position 2) Substituents (Position 5/6) Key Functional Groups Synthetic Method
Target Compound Methyl 6: Pyrrolidine-oxadiazole-carbonyl; 5: None Trifluoromethyl, 1,2,4-oxadiazole Likely multi-step coupling reactions
5-Chloro-6-Phenyl Analogs Variable (e.g., benzyl) 5: Chloro; 6: Phenyl Chloro, phenyl, alkyl/aryl groups Single-step alkylation

Structural Insights :

  • The target compound’s pyrrolidine-oxadiazole-carbonyl chain introduces steric bulk and polarity, which may enhance target selectivity but reduce solubility compared to simpler 5-chloro-6-phenyl analogs.
  • The trifluoromethyl group on the oxadiazole ring improves metabolic stability relative to non-fluorinated analogs.

Hypothetical Data Table (Based on Structural Trends):

Property Target Compound 5-Chloro-6-Phenyl Analogs (e.g., 3a-3h)
LogP ~3.5 (high lipophilicity) ~2.1–2.8 (moderate lipophilicity)
Aqueous Solubility Low (CF₃ group dominance) Moderate (chloro/phenyl balance)
Metabolic Stability High (CF₃, oxadiazole) Moderate (chloro substitution)
Bioactivity Potential kinase inhibition (oxadiazole) Antimicrobial (reported for analogs)

Key Observations :

  • The trifluoromethyl group in the target compound increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
  • The 1,2,4-oxadiazole moiety could confer stronger hydrogen-bonding interactions with biological targets compared to the chloro and phenyl groups in simpler analogs.

Research Findings and Implications

Synthetic Accessibility : The target compound requires advanced synthetic steps (e.g., oxadiazole ring formation and pyrrolidine coupling), contrasting with the straightforward alkylation used for 5-chloro-6-phenyl derivatives . This complexity may limit scalability but offers tailored functionality.

Pharmacological Potential: The trifluoromethyl-oxadiazole-pyrrolidine architecture suggests utility in targeting enzymes like phosphodiesterases or proteases, whereas 5-chloro-6-phenyl analogs are more commonly explored for antibacterial applications.

Stability: The oxadiazole ring’s resistance to hydrolysis and the trifluoromethyl group’s electron-withdrawing effects likely confer superior stability under physiological conditions compared to non-fluorinated analogs.

Biological Activity

The compound 2-methyl-6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a novel chemical entity with potential biological activities that merit investigation. Its unique structure, featuring a trifluoromethyl group and a pyridazine moiety, suggests promising interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₁₃H₁₂F₃N₅O₃
Molecular Weight: 343.26 g/mol
CAS Number: 2034351-47-6

The presence of the trifluoromethyl group enhances the compound's lipophilicity and stability, which are critical for biological activity. The oxadiazole and pyridazine rings contribute to its potential as a pharmacophore.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyridazine structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been investigated for its potential as:

  • Antimicrobial Agent: Preliminary studies suggest it may possess significant antibacterial properties.
  • Anticancer Activity: The structural components may interact with cancer cell pathways.
  • Anti-inflammatory Effects: Potential inhibition of cyclooxygenase enzymes has been noted.

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in inflammation and cancer proliferation.
  • Receptor Modulation: Interaction with specific receptors can lead to altered signaling pathways.
  • Oxidative Stress Reduction: Potential antioxidant properties may contribute to its therapeutic effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Studies:
    • A study demonstrated that derivatives with similar structures exhibited Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that our compound may also exhibit potent antibacterial activity.
  • Anticancer Activity:
    • Research on pyridazine derivatives has shown promising results against various cancer cell lines. For instance, compounds were reported to significantly inhibit cell proliferation in vitro . The specific mechanisms often involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Activity:
    • Compounds with oxadiazole rings have been found to selectively inhibit COX-II enzymes with IC50 values ranging from 0.52 to 22.25 µM . This suggests that our compound could similarly modulate inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC = 3.12 µg/mL against S. aureus
AnticancerSignificant inhibition of cancer cell lines
Anti-inflammatoryCOX-II inhibition IC50 = 0.52 - 22.25 µM

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